3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline
Overview
Description
“3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline” is a chemical compound with the empirical formula C10H9N3O . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structure of 2-(1,2,4-oxadiazol-5-yl)anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Scientific Research Applications
Anticancer Research
The oxadiazole moiety is known for its anticancer properties. Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit activity against various human tumor cell lines . The presence of the aniline group in the compound could potentially be modified to target specific cancer cells, making it a valuable scaffold for developing new anticancer agents.
Anti-Infective Agents
1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against bacteria, viruses, and other pathogens . The cyclopropyl group attached to the oxadiazole ring in this compound could enhance its potency or specificity, offering a new avenue for the development of anti-infective drugs.
Drug Discovery
The structural uniqueness of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline makes it an interesting candidate for drug discovery. Its core structure can be used as a building block for creating a diverse library of compounds with potential pharmacological activities .
Material Science
Oxadiazoles are not only limited to pharmaceutical applications but also extend to material science. They can be used in the development of scintillating materials, which are crucial in radiation detection technologies .
Safety And Hazards
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, energy materials, fluorescent dyes, OLEDs, sensors, and insecticides .
properties
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7/h1-3,6-7H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJSUDGVNKNTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.